molecular formula C15H15ClN2O3 B11159359 2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide

2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide

Cat. No.: B11159359
M. Wt: 306.74 g/mol
InChI Key: ZCKIACZSWWZRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 2-chlorobenzoyl chloride with 3-[(furan-2-ylmethyl)amino]-3-oxopropanoic acid in the presence of a base such as triethylamine.

    Coupling reaction: The intermediate product is then coupled with furan-2-ylmethanamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound may inhibit specific signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide
  • N-(furan-2-ylmethyl)-N-(phenylcarbamoyl)methylacetamide

Uniqueness

2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, furan ring, and amide linkage makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

2-chloro-N-[3-(furan-2-ylmethylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C15H15ClN2O3/c16-13-6-2-1-5-12(13)15(20)17-8-7-14(19)18-10-11-4-3-9-21-11/h1-6,9H,7-8,10H2,(H,17,20)(H,18,19)

InChI Key

ZCKIACZSWWZRPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)NCC2=CC=CO2)Cl

solubility

>46 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.